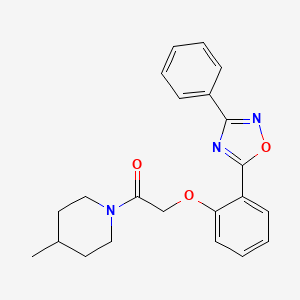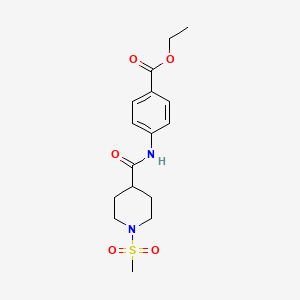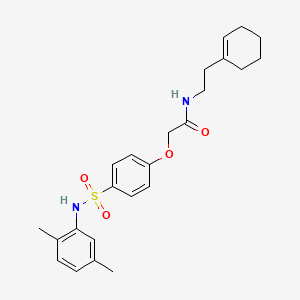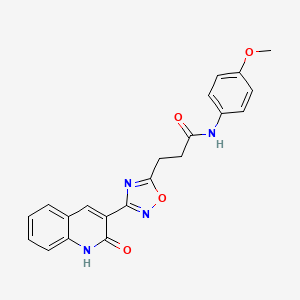
N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BPI-9016M, is a novel small molecule that has gained attention for its potential applications in scientific research. This compound is a member of the benzamide family and has a molecular weight of 395.47 g/mol. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it has been proposed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to changes in gene expression and ultimately causing cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its HDAC inhibitory activity, this compound has been reported to induce reactive oxygen species (ROS) production, disrupt mitochondrial function, and inhibit the Akt/mTOR signaling pathway. These effects contribute to the anticancer activity of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its specificity for cancer cells. This compound has been shown to have minimal toxicity towards normal cells, which is a desirable characteristic for a potential anticancer drug. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain sufficient quantities of the compound for experiments.
Future Directions
There are several future directions for the research and development of N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anticancer drug.
Conclusion
In conclusion, this compound is a novel small molecule that has shown potential applications in scientific research, particularly in the field of cancer therapy. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development as an anticancer drug. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a multi-step process starting with the reaction of 3-hydroxy-2-methylquinoline with tert-butyl bromoacetate to yield the corresponding ester. The ester is then converted to the acid, which is further reacted with 4-fluorobenzoyl chloride to give the benzamide derivative. The final step involves the reaction of the benzamide with 2-hydroxy-3-chloromethylquinoline to obtain this compound. The overall yield of this synthesis method is around 25%.
Scientific Research Applications
N-(tert-butyl)-4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has shown potential applications in scientific research, particularly in the field of cancer therapy. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
properties
IUPAC Name |
N-tert-butyl-4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-21(2,3)24(20(26)14-8-10-17(22)11-9-14)13-16-12-15-6-4-5-7-18(15)23-19(16)25/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVFWUGAZHSSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7700684.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700688.png)


![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydrofuran-2-carboxamide](/img/structure/B7700721.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7700746.png)
